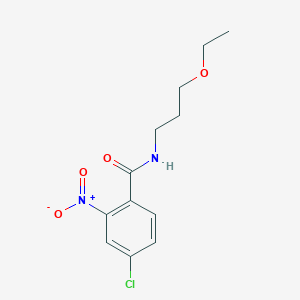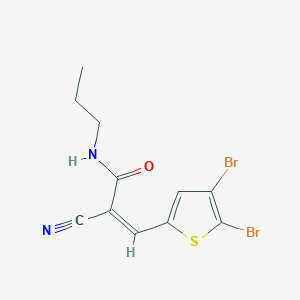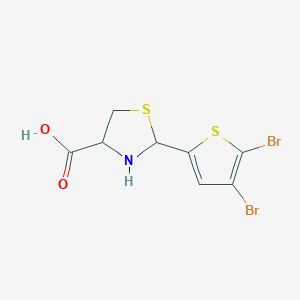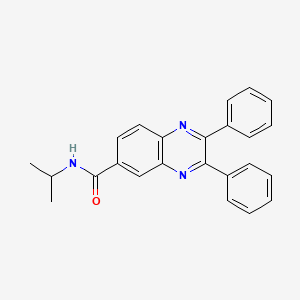
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Übersicht
Beschreibung
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Wirkmechanismus
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In addition, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy. N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and good yields, as well as its promising results in preclinical models. However, there are also some limitations to consider, such as the need for further optimization of dosing and scheduling, as well as potential toxicity concerns.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One area of interest is the potential for combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential for N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide to be used in the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Further research is also needed to optimize dosing and scheduling, as well as to investigate potential toxicity concerns. Overall, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide shows great promise as a potential treatment option for B-cell malignancies, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Additionally, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16-5-3-14(4-6-16)11-20-17(22)18(23)21-12-15-7-9-19-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGOXGNZZHXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4701766.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4701801.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)

![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)isonicotinamide](/img/structure/B4701833.png)

![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4701848.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)

![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)